molecular formula C20H25N5O5 B11551431 N-(furan-2-ylmethyl)-N'-{2-[4-(4-nitrobenzyl)piperazin-1-yl]ethyl}ethanediamide

N-(furan-2-ylmethyl)-N'-{2-[4-(4-nitrobenzyl)piperazin-1-yl]ethyl}ethanediamide

Cat. No.: B11551431
M. Wt: 415.4 g/mol
InChI Key: NTPKTVQIQPMTQB-UHFFFAOYSA-N
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Description

N-[(FURAN-2-YL)METHYL]-N’-(2-{4-[(4-NITROPHENYL)METHYL]PIPERAZIN-1-YL}ETHYL)ETHANEDIAMIDE is a complex organic compound that features a furan ring, a nitrophenyl group, and a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(FURAN-2-YL)METHYL]-N’-(2-{4-[(4-NITROPHENYL)METHYL]PIPERAZIN-1-YL}ETHYL)ETHANEDIAMIDE typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan-2-ylmethylamine, which is then reacted with 2-{4-[(4-nitrophenyl)methyl]piperazin-1-yl}ethylamine under suitable conditions to form the desired diamide. The reaction conditions often involve the use of solvents like dichloromethane or ethanol and catalysts such as triethylamine or pyridine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(FURAN-2-YL)METHYL]-N’-(2-{4-[(4-NITROPHENYL)METHYL]PIPERAZIN-1-YL}ETHYL)ETHANEDIAMIDE can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions with alkyl halides to form N-alkylated derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).

    Substitution: Alkyl halides (e.g., methyl iodide) in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Amino derivatives of the nitrophenyl group.

    Substitution: N-alkylated piperazine derivatives.

Scientific Research Applications

N-[(FURAN-2-YL)METHYL]-N’-(2-{4-[(4-NITROPHENYL)METHYL]PIPERAZIN-1-YL}ETHYL)ETHANEDIAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(FURAN-2-YL)METHYL]-N’-(2-{4-[(4-NITROPHENYL)METHYL]PIPERAZIN-1-YL}ETHYL)ETHANEDIAMIDE involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the piperazine moiety can interact with biological receptors. These interactions can lead to the modulation of cellular pathways, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • **N-[(FURAN-2-YL)METHYL]-N’-(2-{4-[(4-AMINOPHENYL)METHYL]PIPERAZIN-1-YL}ETHYL)ETHANEDIAMIDE
  • **N-[(THIOPHEN-2-YL)METHYL]-N’-(2-{4-[(4-NITROPHENYL)METHYL]PIPERAZIN-1-YL}ETHYL)ETHANEDIAMIDE

Uniqueness

N-[(FURAN-2-YL)METHYL]-N’-(2-{4-[(4-NITROPHENYL)METHYL]PIPERAZIN-1-YL}ETHYL)ETHANEDIAMIDE is unique due to the presence of both a furan ring and a nitrophenyl group, which confer distinct electronic properties and reactivity. This combination makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C20H25N5O5

Molecular Weight

415.4 g/mol

IUPAC Name

N'-(furan-2-ylmethyl)-N-[2-[4-[(4-nitrophenyl)methyl]piperazin-1-yl]ethyl]oxamide

InChI

InChI=1S/C20H25N5O5/c26-19(20(27)22-14-18-2-1-13-30-18)21-7-8-23-9-11-24(12-10-23)15-16-3-5-17(6-4-16)25(28)29/h1-6,13H,7-12,14-15H2,(H,21,26)(H,22,27)

InChI Key

NTPKTVQIQPMTQB-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCNC(=O)C(=O)NCC2=CC=CO2)CC3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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